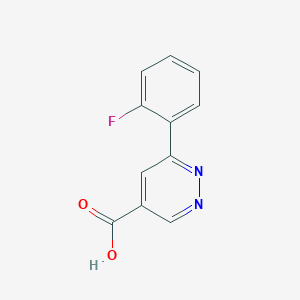

6-(2-Fluorophenyl)pyridazine-4-carboxylic acid

Descripción

6-(2-Fluorophenyl)pyridazine-4-carboxylic acid (CAS: 2090585-03-6) is a heterocyclic compound featuring a pyridazine ring substituted with a 2-fluorophenyl group at position 6 and a carboxylic acid moiety at position 4. Its molecular formula is C₁₁H₇FN₂O₂, with a molecular weight of 218.18 g/mol . The pyridazine core, characterized by two adjacent nitrogen atoms, imparts distinct electronic properties compared to pyridine or pyrimidine analogs. This compound is primarily utilized in pharmaceutical research as a building block for drug discovery, particularly in kinase inhibitors and covalent binders .

Propiedades

IUPAC Name |

6-(2-fluorophenyl)pyridazine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7FN2O2/c12-9-4-2-1-3-8(9)10-5-7(11(15)16)6-13-14-10/h1-6H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZEXQHNSAOZMIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NN=CC(=C2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 6-(2-Fluorophenyl)pyridazine-4-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 2-fluorobenzaldehyde and hydrazine hydrate.

Formation of Hydrazone: 2-Fluorobenzaldehyde reacts with hydrazine hydrate to form the corresponding hydrazone.

Cyclization: The hydrazone undergoes cyclization in the presence of a suitable catalyst to form the pyridazine ring.

Carboxylation: The resulting pyridazine derivative is then carboxylated to introduce the carboxylic acid group at the 4-position.

Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of specific catalysts to improve yield and purity.

Análisis De Reacciones Químicas

6-(2-Fluorophenyl)pyridazine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced products.

Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Coupling Reactions: The carboxylic acid group can participate in coupling reactions to form amides or esters.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). Major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

6-(2-Fluorophenyl)pyridazine-4-carboxylic acid has several scientific research applications:

Medicinal Chemistry: It serves as a scaffold for the development of new drugs with potential anticancer, antimicrobial, and anti-inflammatory activities.

Biological Studies: The compound is used in biological studies to investigate its effects on various biological targets and pathways.

Chemical Synthesis: It is employed as an intermediate in the synthesis of more complex molecules for pharmaceutical and agrochemical applications.

Mecanismo De Acción

The mechanism of action of 6-(2-Fluorophenyl)pyridazine-4-carboxylic acid involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes or receptors, while the pyridazine ring contributes to its overall stability and activity. The carboxylic acid group may facilitate interactions with biological macromolecules through hydrogen bonding and electrostatic interactions .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Positional Isomerism: 2-Fluorophenyl vs. 4-Fluorophenyl Substitution

- 6-(4-Fluorophenyl)pyridazine-4-carboxylic Acid (CAS: Unreported in evidence): Substitution at the para position of the phenyl ring reduces steric hindrance compared to the ortho-fluorine in the target compound.

- 6-(4-Fluorophenyl)-2-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic Acid (CAS: Unreported, ): The addition of a methyl group and a ketone at positions 2 and 3 alters hydrogen-bonding capacity and ring tautomerism, significantly diverging from the parent structure.

Heterocycle Variations

Pyridazine vs. Pyridine Derivatives:

- 6-(2-Fluorophenyl)pyridine-3-carboxylic Acid (CAS: 505082-91-7, ): Replacing pyridazine with pyridine removes one nitrogen atom, reducing polarity and basicity. The pyridine derivative may exhibit higher lipophilicity (predicted logP ~2.1 vs. ~1.5 for pyridazine analogs) .

- 2-(4-Chlorophenyl)-6-(4-fluorophenyl)pyridine-4-carboxylic Acid (CAS: Unreported, ): The pyridine core with dual halogen substitutions (Cl and F) increases molecular weight (327.74 g/mol) and may enhance halogen-bonding interactions in protein targets .

Pyridazine vs. Pyrimidine Derivatives:

- Its molecular weight (213.07 g/mol) is lower than the target compound, favoring better solubility .

Substituent Effects on Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |

|---|---|---|---|---|

| 6-(2-Fluorophenyl)pyridazine-4-carboxylic acid | C₁₁H₇FN₂O₂ | 218.18 | 2-Fluorophenyl, pyridazine, -COOH | High polarity, moderate solubility |

| 3-Chloro-6-(2-methoxyphenyl)pyridazine-4-carboxylic acid | C₁₂H₉ClN₂O₃ | 264.66 | 2-Methoxyphenyl, Cl at C3 | Increased lipophilicity (Cl, OCH₃) |

| 6-(4-Methoxyphenyl)pyridazine-4-carboxylic acid | C₁₁H₉N₂O₃ | 217.20 | 4-Methoxyphenyl | Electron-donating group enhances π-π interactions |

| 1-(6-(3-Fluorophenyl)pyridazin-3-yl)piperidine-4-carboxylic acid | C₁₆H₁₅FN₄O₂ | 314.32 | Piperidine ring, 3-fluorophenyl | Basic nitrogen, potential for salt formation |

Key Observations :

- Electron-withdrawing groups (e.g., -F, -Cl) reduce electron density on the aromatic ring, affecting binding to electron-rich biological targets.

- Thioether and methoxy groups () modulate solubility and metabolic stability .

Actividad Biológica

6-(2-Fluorophenyl)pyridazine-4-carboxylic acid is a heterocyclic compound that has attracted attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, mechanisms of action, and biological effects, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound is characterized by a pyridazine ring with a fluorophenyl group and a carboxylic acid functional group. Its molecular formula can be represented as follows:

- SMILES Notation :

C1=CC(=NNC=C1C(=O)O)C2=CC=CC=C2F

This structure is significant as the fluorine substitution often enhances the compound's lipophilicity and binding affinity to various biological targets, making it a candidate for drug development.

Synthesis

The synthesis of 6-(2-Fluorophenyl)pyridazine-4-carboxylic acid typically involves multi-step organic reactions. Common methods include:

- Formation of the Pyridazine Ring : Utilizing appropriate precursors to form the six-membered ring.

- Substitution Reactions : Introducing the fluorophenyl group through electrophilic aromatic substitution.

- Carboxylation : Adding the carboxylic acid group via carboxylation techniques.

These synthetic pathways require careful control of reaction conditions to optimize yield and purity.

The biological activity of 6-(2-Fluorophenyl)pyridazine-4-carboxylic acid is primarily attributed to its role as an enzyme inhibitor or receptor modulator. Its mechanism may involve:

- Inhibition of Monoamine Oxidase (MAO) : Studies have shown that derivatives containing similar structural features exhibit potent inhibitory activity against MAO-A and MAO-B, which are critical in neurodegenerative disorders like Alzheimer's disease .

- Antimicrobial Activity : The compound has demonstrated antibacterial properties against various Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating significant efficacy .

Antimicrobial Effects

Recent studies have evaluated the antimicrobial activity of pyridazine derivatives, including 6-(2-Fluorophenyl)pyridazine-4-carboxylic acid. The following table summarizes its activity against different bacterial strains:

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 - 77.38 |

| Escherichia coli | 2.33 - 156.47 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

| Enterococcus faecalis | 8.33 - 23.15 |

| Bacillus subtilis | 4.69 - 22.9 |

These results indicate that the compound possesses considerable antibacterial potential, particularly against E. coli and S. aureus.

Neuroprotective Effects

In the context of neurodegenerative diseases, compounds similar to 6-(2-Fluorophenyl)pyridazine-4-carboxylic acid have been evaluated for their ability to inhibit MAO enzymes, crucial for neurotransmitter metabolism:

- Selectivity : Compounds like T6 showed selectivity for MAO-B over MAO-A with IC50 values indicating potent inhibition (0.013 µM for MAO-B) .

- Reversibility : These inhibitors were found to be reversible and competitive, suggesting potential therapeutic applications in treating conditions such as Alzheimer's disease.

Case Studies

-

MAO Inhibition Study :

A study demonstrated that derivatives with similar structures effectively inhibited MAO-B with high selectivity indices, suggesting their potential as lead candidates for neuroprotective drugs . -

Antibacterial Evaluation :

Another investigation into the antibacterial properties revealed that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria, reinforcing the importance of structural modifications in enhancing biological activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.